molecular formula C10H14F3NO2 B2513010 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361646-29-7

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2513010
CAS RN: 2361646-29-7
M. Wt: 237.222
InChI Key: MIGJSKUAKKVIRM-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one, also known as TFHPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. TFHPP is a piperidine derivative that has a trifluoroethanol group attached to it, making it a highly reactive molecule with a wide range of potential applications.

Mechanism Of Action

The mechanism of action of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation and pain. 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has also been shown to inhibit the activity of the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has also been shown to have neuroprotective and cardioprotective effects, making it a promising compound for the treatment of various diseases and conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one is its high reactivity, which makes it a highly effective reagent for a variety of reactions. 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the study of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one, including its potential use as a therapeutic agent for various diseases and conditions. 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a wide range of biological activities, and further research is needed to fully understand its mechanism of action and potential applications. Other future directions for the study of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one include the development of new synthetic methods and the optimization of existing methods to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one can be achieved through a variety of methods, including the reaction of 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine with prop-2-en-1-one. Other methods include the use of different reagents and catalysts, such as palladium or copper, to facilitate the reaction. The synthesis of 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied, and various methods have been developed to optimize the yield and purity of the compound.

Scientific Research Applications

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of organic synthesis, where 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has been shown to be a highly effective reagent for a variety of reactions. 1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one has also been studied for its potential uses in drug discovery, as it has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

properties

IUPAC Name

1-[3-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c1-2-8(15)14-5-3-4-7(6-14)9(16)10(11,12)13/h2,7,9,16H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGJSKUAKKVIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one

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